molecular formula C8H10BFO3 B1442218 (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid CAS No. 900175-54-4

(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid

Cat. No.: B1442218
CAS No.: 900175-54-4
M. Wt: 183.97 g/mol
InChI Key: BCUJJSKVWGCGGM-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with fluorine (position 2), methoxy (position 5), and methyl (position 4) groups. The boronic acid moiety (–B(OH)₂) confers reactivity toward diols and other nucleophiles, making it valuable in Suzuki-Miyaura cross-coupling reactions, drug design, and materials science. Its substituents modulate electronic and steric properties, influencing acidity, binding affinity, and biological activity .

Properties

IUPAC Name

(2-fluoro-5-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUJJSKVWGCGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a phosphine ligand under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Substituent Effects

Key structural analogs include:

Compound Name CAS No. Substituents (Positions) Similarity Score
2-Fluoro-6-methoxyphenylboronic acid 78495-63-3 F (2), OMe (6) 0.92
(2-Fluoro-5-hydroxyphenyl)boronic acid 1150114-52-5 F (2), OH (5) 0.90
2,3-Difluoro-6-methoxyphenylboronic acid 957061-21-1 F (2,3), OMe (6) 0.88

Key Differences :

  • Electron-withdrawing vs. donating groups : The fluorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic ring, altering Lewis acidity and reactivity .

Acidity (pKa) and Reactivity

Boronic acids exhibit Brønsted acidity due to B–OH ionization. Fluorine substitution lowers pKa by stabilizing the conjugate base through inductive effects. Experimental and computational studies show:

  • Phenylboronic acid : pKa ≈ 8.86 .
  • Fluorinated analogs : The target compound’s fluorine at position 2 likely reduces pKa to ~7–8, comparable to 4-fluorophenylboronic acid (pKa ≈ 7.1) .
  • Methoxy effect : The para-methoxy group (position 5) may counteract fluorine’s electron-withdrawing effect slightly, moderating acidity .

Comparison of Binding Affinity :
Boronic acids with pKa < 8 (e.g., 4-MCPBA) show higher glucose-binding constants (~12 M⁻¹) than high-pKa analogs (~3 M⁻¹), critical for glucose-sensing materials. The target compound’s predicted pKa suggests moderate binding affinity, suitable for physiological applications .

Antiproliferative Effects:
  • Phenanthren-9-yl boronic acid : IC₅₀ < 1 µM in triple-negative breast cancer (4T1 cells) .
  • Target compound : Methyl and methoxy groups may enhance membrane permeability, but steric hindrance could reduce potency compared to planar polyaromatic analogs .
Enzyme Inhibition:
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) .

Biological Activity

(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid, with the chemical formula C₈H₁₀BFO₃ and CAS number 900175-54-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a methoxy group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and enzymes involved in metabolic pathways.

Target Proteins

Research indicates that boronic acids can target proteases and kinases, influencing cellular signaling pathways. The specific interactions of this compound with these proteins remain under investigation but are crucial for understanding its therapeutic potential.

Biological Activities

The compound has demonstrated a range of biological activities in various studies:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been tested against breast cancer cell lines, showing significant cytotoxic effects at certain concentrations.
  • Antidiabetic Properties : Boronic acids have been explored for their ability to modulate glucose metabolism. The interaction of this compound with glucose transporters could provide insights into its potential as an antidiabetic agent.
  • Antimicrobial Effects : Preliminary investigations indicate that this compound may exhibit antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntidiabeticModulation of glucose metabolism
AntimicrobialInhibition of bacterial growth

Detailed Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited an IC₅₀ value in the low micromolar range against MDA-MB-231 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
  • Metabolic Pathways : Research has shown that this boronic acid derivative can influence insulin signaling pathways, enhancing glucose uptake in muscle cells. This suggests potential applications in treating insulin resistance and type 2 diabetes.
  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria. The mode of action appears to involve disruption of cell wall synthesis, although further mechanistic studies are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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